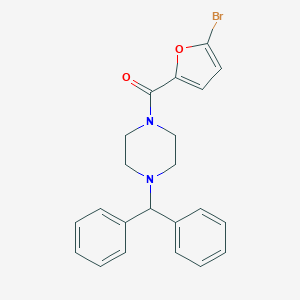
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-(2-METHYLCYCLOHEXYLIDEN)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of benzotriazole with an appropriate hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV light exposure.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as a UV-protective agent in drug formulations.
Industry: Utilized in the production of UV-resistant materials, such as plastics, paints, and coatings.
Mechanism of Action
The mechanism of action of 2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide involves its ability to absorb UV light and dissipate the energy as heat, thereby preventing the UV light from causing damage to the material or system it is protecting. The molecular targets and pathways involved include the absorption of UV photons by the benzotriazole moiety, which then undergoes non-radiative decay to release the energy as heat.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: A compound with similar UV-absorbing properties.
Uniqueness
2-(2H-benzotriazol-2-yl)-N’-[(1E)-2-methylcyclohexylidene]acetohydrazide is unique due to its specific hydrazide derivative, which may impart different physical and chemical properties compared to other benzotriazole derivatives. This uniqueness can be leveraged in applications where specific properties are desired, such as in specialized UV-protective formulations.
Properties
Molecular Formula |
C15H19N5O |
|---|---|
Molecular Weight |
285.34g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(2-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H19N5O/c1-11-6-2-3-7-12(11)16-17-15(21)10-20-18-13-8-4-5-9-14(13)19-20/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,17,21)/b16-12+ |
InChI Key |
WDCRKCXPLOQJEF-FOWTUZBSSA-N |
SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Isomeric SMILES |
CC\1CCCC/C1=N\NC(=O)CN2N=C3C=CC=CC3=N2 |
Canonical SMILES |
CC1CCCCC1=NNC(=O)CN2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447356.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B447358.png)

![Ethyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447360.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide](/img/structure/B447363.png)


![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)

![2,4-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B447375.png)

